

n-Allylformamide: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Allylformamide

Cat. No.: B096785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **n-Allylformamide**. While specific pharmacological data for **n-Allylformamide** is not extensively documented, this guide includes relevant context on the role and stability of the formamide functional group in drug development, making it a valuable resource for professionals in the field. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on published literature.

Chemical Properties and Structure

n-Allylformamide is a simple organic compound featuring an allyl group attached to the nitrogen of a formamide moiety. Its chemical identity is defined by the following properties.

Data Presentation

The core physicochemical properties of **n-Allylformamide** are summarized in the table below. It is important to note that while some properties are well-documented, others like boiling point and density are not consistently reported in publicly available literature.

Property	Value	Units	Source(s)
IUPAC Name	N-(prop-2-en-1-yl)formamide	-	-
Synonyms	N-Allylformamide	-	[1]
CAS Number	18088-34-1	-	[1]
Molecular Formula	C ₄ H ₇ NO	-	[1]
Molecular Weight	85.10	g/mol	[1]
Appearance	Colorless oil	-	
Boiling Point	Data not available	°C	-
Density	Data not available	g/cm ³	-
Solubility	Data not available	-	-

Chemical Structure

The structure of **n-Allylformamide** consists of a planar formamide group, with rotation around the C-N bond being restricted due to partial double-bond character. The allyl group provides a site of unsaturation, which can be relevant for further chemical modifications.

Structure:

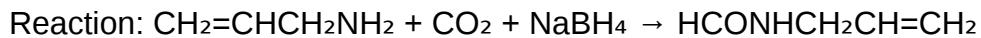
Like other N-substituted formamides, **n-Allylformamide** can exist as a mixture of cis and trans rotamers (conformational isomers) due to the high rotational barrier of the amide C-N bond. Spectroscopic analysis confirms the presence of both major and minor rotamers in solution.

Experimental Protocols

This section details a modern, catalyst-free method for the synthesis of **n-Allylformamide**, followed by general purification and analytical characterization procedures.

Synthesis: Reductive Formylation of Allyl Amine

A sustainable and efficient method for synthesizing **n-Allylformamide** is the reductive formylation of allyl amine using carbon dioxide as a C1 source and sodium borohydride as the reducing agent. This approach avoids the need for catalysts or high-pressure equipment.



Detailed Methodology:

- Materials: Allyl amine, sodium borohydride (NaBH_4), and a suitable solvent such as formamide or dimethylformamide (DMF). All chemicals should be used as received without further purification.
- Procedure:
 - In a round-bottom flask, dissolve sodium borohydride (1 equivalent relative to the amine) in the chosen solvent (e.g., 10 volumes relative to the amine) at 25 °C.
 - Bubble a stream of carbon dioxide (CO_2) gas through the stirred solution for approximately 10 minutes.
 - After CO_2 sparging, add allyl amine (1 equivalent) to the reaction mixture.
 - Heat the reaction mixture. For aliphatic amines like allyl amine, a temperature of 60 °C is typically sufficient when using DMF as the solvent.
 - Stir the reaction at temperature for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, the crude product is isolated. The reported yield for this method is 86%.

Purification

The crude **n-Allylformamide**, obtained as a colorless oil, can be purified using standard laboratory techniques.

- Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and the solvent. This typically involves diluting the reaction mixture with water and

extracting the product with an organic solvent like diethyl ether or ethyl acetate.

- **Drying:** The combined organic extracts are washed with brine and dried over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** Final purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield the pure **n-Allylformamide** oil.

Analytical Characterization

The identity and purity of the synthesized **n-Allylformamide** are confirmed using spectroscopic methods. The data below is for a sample measured in CDCl_3 .

- **^1H NMR Spectroscopy (300 MHz, CDCl_3):** The spectrum shows distinct signals for both the major and minor rotamers.
 - Major rotamer (δ , ppm): 8.19 (s, 1H, CHO), 5.77–5.86 (m, 2H, NH and $-\text{CH}=$), 5.12–5.22 (m, 2H, $=\text{CH}_2$), 3.90 (t, $J = 5.6$ Hz, 2H, $-\text{CH}_2-$).
 - Minor rotamer (δ , ppm): 8.02 (d, $J = 12.0$ Hz, 1H, CHO), 5.77–5.86 (m, 2H, NH and $-\text{CH}=$), 5.12–5.22 (m, 2H, $=\text{CH}_2$), 3.83 (t, $J = 3.2$ Hz, 2H, $-\text{CH}_2-$).
- **^{13}C NMR Spectroscopy (75 MHz, CDCl_3):** The spectrum shows a mixture of rotamers.
 - Signals (δ , ppm): 159.5, 132.0, 115.4, 39.0, 28.2.

Role in Drug Development and Biological Context

While specific biological activities or interactions with signaling pathways for **n-Allylformamide** are not documented in the reviewed literature, the formamide moiety itself is a significant functional group in medicinal chemistry.

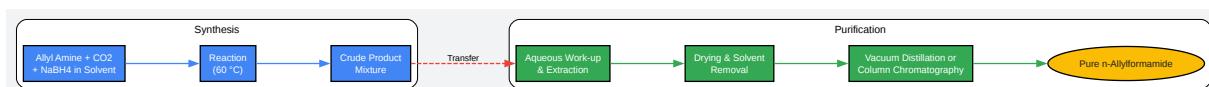
The Formamide Group in Pharmaceuticals

The formamide group is a valuable pharmacophore in drug design, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form key interactions with biological

targets like enzymes and receptors. It is found in various active pharmaceutical ingredients and is often considered a bioisosteric replacement for other functional groups. Formamides are crucial intermediates in the synthesis of many pharmaceuticals, including fungicides and drugs targeting various diseases[2].

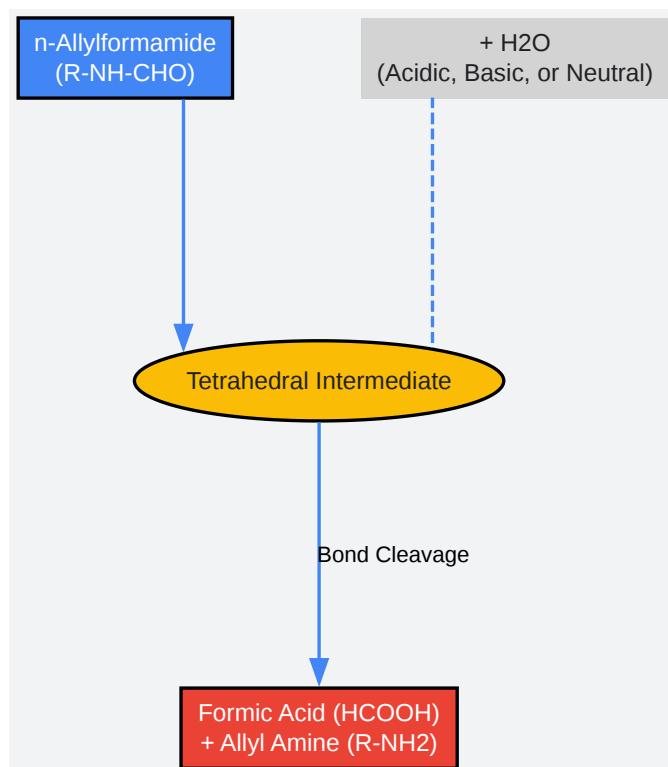
Stability and Degradation

A critical consideration for drug development professionals is the stability of the formamide group. The primary degradation pathway is hydrolysis, which can occur under acidic, basic, or neutral conditions, breaking the amide bond to yield formic acid and the corresponding amine. This instability can present challenges during drug formulation and storage and is a key factor in assessing the viability of a drug candidate containing a formamide moiety. The metabolic fate of formamides is also a crucial area of study, as biotransformation can lead to reactive intermediates[3]. For example, some N-alkylformamides are known to be metabolized by cytochrome P-450 enzymes[3].



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

General Hydrolysis Pathway of Formamides

Safety and Handling

Specific toxicology data for **n-Allylformamide** is not readily available. However, based on safety data for related N-substituted formamides like N-methylformamide and N,N-diethylformamide, a cautious approach is warranted.

- **General Hazards:** Formamides as a class can be harmful if swallowed or absorbed through the skin[2][4]. Some N-substituted formamides are suspected of damaging fertility or the unborn child. They may cause skin, eye, and respiratory irritation[2].
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[4].
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep separated from strong oxidizing agents, acids, and bases.

- Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.

This guide serves as a foundational resource on **n-Allylformamide**. For specific applications in drug development, further empirical testing on its biological activity, metabolic fate, and toxicology would be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ALLYLFORMAMIDE [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.it [fishersci.it]
- To cite this document: BenchChem. [n-Allylformamide: A Technical Guide to Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096785#n-allylformamide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com